methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Isoxazole Ring: This can be achieved through a [2+3] cycloaddition reaction involving nitrile oxides and olefins.
Cyclopropyl Group Introduction: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling Reactions: The formation of the isoxazolo[5,4-b]pyridine core may involve Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Final Assembly: The final steps involve the coupling of the isoxazole and cyclopenta[b]thiophene moieties, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and cyclopenta[b]thiophene moieties.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the isoxazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts for Coupling Reactions: Palladium (Pd) catalysts in Suzuki-Miyaura reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The isoxazole and pyridine moieties are known for their biological activity, including anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves interactions with various molecular targets. The isoxazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3-(4-methoxyphenyl)isoxazole are structurally similar and share some biological activities.
Cyclopenta[b]thiophene Derivatives:
Uniqueness
What sets METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its combination of multiple functional groups and heterocyclic structures, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C26H23N3O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
methyl 2-[[6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-32-15-10-8-14(9-11-15)22-20-17(12-18(13-6-7-13)27-24(20)34-29-22)23(30)28-25-21(26(31)33-2)16-4-3-5-19(16)35-25/h8-13H,3-7H2,1-2H3,(H,28,30) |
InChI Key |
ICSKOYLHGYRUMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=C(C6=C(S5)CCC6)C(=O)OC |
Origin of Product |
United States |
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